molecular formula C19H17ClN4O3 B10945289 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide

Cat. No.: B10945289
M. Wt: 384.8 g/mol
InChI Key: DCFNTTVOHXQCTD-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group, a 3,5-dimethylpyrazole ring, and a 3-nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzyl chloride: This is achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst.

    Synthesis of 3,5-dimethyl-1H-pyrazole: This can be prepared by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The 4-chlorobenzyl chloride is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate to form N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl].

    Nitration: The final step involves the nitration of the benzamide moiety using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzamide ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of N-[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzamide
  • N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,1’-biphenyl]-4-carboxamide

Uniqueness

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide is unique due to the presence of the nitro group at the 3-position of the benzamide ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitrobenzamide

InChI

InChI=1S/C19H17ClN4O3/c1-12-18(21-19(25)15-4-3-5-17(10-15)24(26)27)13(2)23(22-12)11-14-6-8-16(20)9-7-14/h3-10H,11H2,1-2H3,(H,21,25)

InChI Key

DCFNTTVOHXQCTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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